molecular formula C12H11BrN2O2 B3103217 Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate CAS No. 1434128-50-3

Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate

Cat. No.: B3103217
CAS No.: 1434128-50-3
M. Wt: 295.13
InChI Key: POFVKPQKDSYBEY-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate (CAS 1434128-50-3) is a high-purity brominated pyrazole derivative with a molecular formula of C 12 H 11 BrN 2 O 2 and a molecular weight of 295.13 . This compound is characterized by its benzyl group at the 1-position of the pyrazole ring and a bromo substituent at the 5-position, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery . Its primary research value lies in its application as a key precursor in complex multi-step synthetic pathways. For instance, brominated pyrazole carboxylates are instrumental in the synthesis of active pharmaceutical ingredients. A specific patent outlines the use of a closely related bromopyrazole compound in the research and development process for creating 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a crucial intermediate for the synthesis of drugs such as Eletriptan . This highlights the compound's role in constructing biologically active molecules, particularly in medicinal chemistry. The product is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory or further manufacturing settings .

Properties

IUPAC Name

methyl 1-benzyl-5-bromopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-7-11(13)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFVKPQKDSYBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate typically involves the reaction of methyl 5-bromo-1H-pyrazole-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C . The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products to maintain purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and benzyl bromide in THF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Ester Hydrolysis: Pyrazole-3-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 1-benzyl-5-bromopyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials .

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets within cells, suggesting that the bromine atom and pyrazole ring may play significant roles in modulating biological activity .

Medicine

This compound is being explored as a lead compound for drug development. Its structural features make it a candidate for further modification to enhance therapeutic efficacy against various diseases . Preliminary studies have reported promising results in terms of cytotoxicity against cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties lend themselves well to formulations that require specific reactivity or stability under various conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on several cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited notable antibacterial activity, warranting further exploration for potential use in pharmaceuticals aimed at treating infections .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for heterocyclic compoundsFacilitates novel synthetic pathways
BiologyInvestigated for antimicrobial and anticancer propertiesSignificant cytotoxicity reported
MedicinePotential lead compound for drug developmentPromising results in preclinical studies
IndustryUsed in developing new materials and processesEnhances stability and reactivity

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, within cells. The bromine atom and the pyrazole ring may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Pyrazole Esters

a) Methyl 5-Bromopyrazole-3-carboxylate
  • Key Differences : Lacks the benzyl group at position 1.
  • Impact : Reduced lipophilicity compared to the benzyl-substituted derivative, which may lower bioavailability in biological systems.
  • Synthetic Utility : The absence of the benzyl group simplifies synthesis but limits functionalization opportunities.
b) Methyl 1-Phenyl-5-bromopyrazole-3-carboxylate
  • Key Differences : Substitutes benzyl with a phenyl group.
  • Impact: The phenyl group’s rigidity may alter crystallinity and solubility.

Methyl Esters of Diterpene Derivatives (Non-Pyrazole)

lists diterpene methyl esters such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester , which are structurally distinct but share the ester functional group .

Property Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate Sandaracopimaric Acid Methyl Ester
Molecular Weight 295.13 g/mol ~330–350 g/mol (estimated)
Functional Groups Bromopyrazole, benzyl, ester Diterpene backbone, ester
Volatility Likely low (bromine increases molecular weight) Higher (terpenes are volatile)
Applications Pharmaceutical intermediates Resin components, fragrances
  • Key Insight : Bromopyrazole esters are less volatile than terpene esters due to higher molecular weight and aromaticity, making them less suitable for applications requiring evaporation (e.g., gas chromatography standards) .

Hazard Comparison with Other Methyl Esters

Compound Hazard Class (UN) Key Hazards
This compound 6.1 (PG III) Acute toxicity (oral, dermal, inhalation)
Methyl Salicylate () Not classified Moderate toxicity (H302, H312 in high doses)
Dehydroabietic Acid Methyl Ester () N/A Limited hazard data; likely low toxicity
  • Key Insight : The bromopyrazole derivative exhibits higher acute toxicity than common methyl esters like methyl salicylate, necessitating stricter handling protocols .

Reactivity in Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed reactions, a feature absent in non-halogenated analogs. For example:

  • Suzuki-Miyaura Coupling : The bromopyrazole ester can couple with aryl boronic acids to generate biaryl derivatives, a pathway irrelevant to diterpene esters .

Biological Activity

Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : 323.19 g/mol
  • Functional Groups : Contains a bromine atom, a benzyl group, and a carboxylate ester.

The presence of these groups contributes to its potential biological activities, including enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrazole derivatives, compounds structurally related to this compound showed moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 512 µg/mL .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
Compound AStaphylococcus aureus3218
Compound BBacillus subtilis6415
This compoundEnterococcus faecalis25610

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study focused on its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that compounds with similar structures exhibited significant cytotoxicity. Notably, combinations of these pyrazoles with doxorubicin resulted in enhanced anticancer effects, particularly in the more aggressive MDA-MB-231 cell line .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole Derivative AMCF-715Yes
Pyrazole Derivative BMDA-MB-2318Yes
This compoundMDA-MB-231TBDTBD

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor signaling pathways. The bromine atom and pyrazole ring are thought to play critical roles in these interactions.

Study on Antibacterial Activity

In a comparative study involving several pyrazole derivatives, this compound was tested against clinically relevant bacterial strains. The results indicated that while the compound did not exhibit the highest levels of antibacterial activity, it showed promise as part of a synergistic treatment regimen when combined with other agents .

Study on Anticancer Efficacy

A recent investigation into the anticancer properties of pyrazoles highlighted the effectiveness of this compound in inducing apoptosis in breast cancer cells. The combination therapy with doxorubicin was particularly effective in reducing cell viability and promoting programmed cell death in resistant cancer cell lines .

Q & A

Basic: What are the optimal synthetic routes for Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate, and how does bromine positioning influence reactivity?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. The bromine atom at the 5-position (pyrazole ring) enhances electrophilic substitution but may sterically hinder subsequent functionalization. Key steps include:

  • Cyclization : Use of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate analogs as precursors .
  • Bromination : NBS (N-bromosuccinimide) or Br₂ in DMF under controlled conditions to avoid over-bromination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the brominated product.

Critical Parameter : Monitor reaction temperature (<0°C for bromine addition) to prevent side reactions like debenzylation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., benzyl proton signals at δ 5.2–5.5 ppm; pyrazole C=O at ~160 ppm) .
  • X-ray Crystallography : Resolve ambiguities in bromine placement and ester conformation. SHELXL (for refinement) and Mercury (for visualization) are standard tools .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~323 for C₁₂H₁₁BrN₂O₂).

Example : A related ethyl pyrazole carboxylate showed C-Br bond lengths of 1.88–1.90 Å in X-ray studies, critical for validating synthetic accuracy .

Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles) for brominated pyrazoles?

Answer:
Discrepancies often arise from experimental resolution or refinement protocols. Methodological steps:

Data Quality Check : Ensure diffraction resolution <0.8 Å and R-factor <5% .

Software Validation : Compare SHELXL-refined structures with ORTEP-3 visualizations to identify outliers .

Statistical Analysis : Use Mercury’s "Packing Similarity" tool to assess intermolecular interactions influencing bond geometry .

Case Study : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate exhibited C-Br bond variations (1.88 vs. 1.92 Å) across studies due to torsional strain in the bromoethyl group .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina with PDB targets (e.g., Lp-PLA2) to model interactions. The bromine atom may occupy hydrophobic pockets, enhancing binding affinity .
  • QSAR Models : Correlate substituent effects (e.g., benzyl vs. methyl groups) with inhibitory activity using Gaussian-based DFT calculations .
  • ADMET Prediction : SwissADME to estimate solubility (LogP ~2.5) and metabolic stability.

Structural Insight : The ester group’s orientation (e.g., syn vs. anti) impacts hydrogen bonding with catalytic residues .

Advanced: How can researchers design experiments to validate synthetic intermediates with conflicting NMR data?

Answer:

  • Isotopic Labeling : 15N^{15}N-labeled hydrazine precursors clarify pyrazole ring formation via 15N^{15}N-HSQC .
  • 2D NMR : COSY and NOESY distinguish between regioisomers (e.g., 5-bromo vs. 4-bromo pyrazoles).
  • Control Reactions : Synthesize debrominated analogs to isolate spectral contributions from the benzyl or ester groups .

Example : In Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, NOESY confirmed ortho-proton coupling between the pyrazole and bromophenyl groups .

Advanced: What methodological pitfalls arise in crystallographic refinement of halogenated pyrazoles?

Answer:

  • Disorder Modeling : Bromine atoms may exhibit positional disorder; use PART instructions in SHELXL to refine occupancy .
  • Thermal Parameters : High ADPs (Atomic Displacement Parameters) for bromine (>0.1 Ų) suggest poor data quality or solvent interference .
  • Twinned Data : For crystals with twinning (common in brominated compounds), apply HKLF5 in SHELXL to deconvolute overlapping reflections .

Table 1 : Crystallographic Parameters for Related Bromopyrazoles

CompoundC-Br Bond Length (Å)Resolution (Å)R-factor (%)Refinement Tool
Ethyl 5-bromo-pyrazole1.880.783.2SHELXL-2018
Methyl 5-bromo-isoxazole1.910.854.1SHELXL-97

Advanced: How do steric and electronic effects of the benzyl group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Effects : The benzyl group at N1 hinders Suzuki-Miyaura coupling at C5; use bulky ligands (e.g., SPhos) to accelerate transmetallation .
  • Electronic Effects : Electron-withdrawing ester groups at C3 deactivate the pyrazole ring, requiring Pd(OAc)₂/XPhos catalysts for Buchwald-Hartwig amination .

Experimental Design : Compare coupling yields under Ar vs. N₂ atmospheres to assess oxygen sensitivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate
Reactant of Route 2
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Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate

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